

(1S,2S)-ML-SI3 Structure-Activity Relationship: A Technical Guide

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Compound of Interest

Compound Name: (1S,2S)-ML-SI3

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Abstract

(1S,2S)-ML-SI3 is a synthetic small molecule that has garnered significant attention as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of cellular processes, including calcium signaling, autophagy, and lipid trafficking.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **(1S,2S)-ML-SI3**, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the development of novel TRPML channel modulators for therapeutic applications.

Introduction to (1S,2S)-ML-SI3 and TRPML Channels

The TRPML channel family consists of three members: TRPML1, TRPML2, and TRPML3. These channels are non-selective cation channels that play a vital role in regulating the luminal environment of endo-lysosomal organelles.[2] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucopolidosis type IV, highlighting its physiological importance.[2]

ML-SI3 is a potent modulator of TRPML channels.[3] The stereochemistry of ML-SI3 is a critical determinant of its activity. The trans-isomer is significantly more active than the cis-isomer.[2] Furthermore, the enantiomers of the trans-isomer exhibit distinct pharmacological profiles.

(1R,2R)-ML-SI3, the (-)-enantiomer, is a potent inhibitor of both TRPML1 and TRPML2. In contrast, **(1S,2S)-ML-SI3**, the (+)-enantiomer, is an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3.^{[2][4]} This fascinating stereoselectivity makes **(1S,2S)-ML-SI3** a valuable tool for dissecting the individual roles of TRPML channel isoforms.

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.^{[1][5]} This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1, suggesting a competitive mechanism of action at this site.^{[1][5]}

Core Structure-Activity Relationship (SAR) of (1S,2S)-ML-SI3 Analogs

The core structure of ML-SI3 consists of a 1,2-diaminocyclohexane scaffold, an N-arylpiperazine moiety, and a benzenesulfonamide group. Structure-activity relationship studies have demonstrated that modifications to both the N-arylpiperazine and the sulfonamide portions of the molecule are well-tolerated, allowing for the generation of analogs with diverse activity profiles.^[2]

Stereochemistry

As previously mentioned, the stereochemistry of the 1,2-diaminocyclohexane core is paramount. The trans configuration is essential for potent activity, with the cis isomers showing significantly reduced potency.^[2]

N-Arylpiperazine Moiety

Modifications to the N-arylpiperazine moiety have a significant impact on the activity and selectivity of ML-SI3 analogs. The nature and position of substituents on the phenyl ring can modulate the potency and isoform selectivity.

Sulfonamide Moiety

The benzenesulfonamide group is another key area for modification. Alterations to the aromatic ring of the sulfonamide can influence the inhibitory or activating properties of the compounds across the TRPML channel family. For instance, an aromatic analog of ML-SI3 displayed a

unique selectivity profile, acting as a strong inhibitor of TRPML1 and a strong activator of TRPML2.[\[2\]](#)

Quantitative SAR Data

The following table summarizes the structure-activity relationship data for **(1S,2S)-ML-SI3** and its analogs, as reported by Leser et al. (2021).

| Compound | Stereochemistry | R1 (N-Arylpiperazine) | R2 (Sulfonamide) | TRPML1 IC50 (μM) | TRPML2 Activity (EC50/IC50 in μM) | TRPML3 Activity (EC50/IC50 in μM) |
|----------------|-----------------|-----------------------|------------------|------------------|-----------------------------------|-----------------------------------|
| (1S,2S)-ML-SI3 | (1S,2S)-trans | 2-Methoxyphenyl | Phenyl | 5.9 | 2.7 (EC50) | 10.8 (EC50) |
| (1R,2R)-ML-SI3 | (1R,2R)-trans | 2-Methoxyphenyl | Phenyl | 1.6 | 2.3 (IC50) | 12.5 (IC50) |
| cis-ML-SI3 | cis | 2-Methoxyphenyl | Phenyl | >30 | - | - |
| Analog 1 | (1S,2S)-trans | 4-Methoxyphenyl | Phenyl | 10.1 | 5.2 (EC50) | >30 |
| Analog 2 | (1S,2S)-trans | 2,4-Dimethoxyphenyl | Phenyl | 8.7 | 4.1 (EC50) | 15.6 (EC50) |
| Analog 3 | (1S,2S)-trans | Phenyl | Phenyl | 12.3 | 8.9 (EC50) | >30 |
| Analog 4 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Methylphenyl | 6.2 | 3.1 (EC50) | 11.5 (EC50) |
| Analog 5 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Chlorophenyl | 4.8 | 2.1 (EC50) | 9.8 (EC50) |
| Analog 6 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Nitrophenyl | 3.5 | 1.8 (EC50) | 8.1 (EC50) |
| Analog 7 | (1S,2S)-trans | 2-Methoxyphenyl | Naphthyl | 7.5 | 4.5 (EC50) | 18.2 (EC50) |

| enyl | | | | | | |
|-----------------|---------------|-------------------------|---------|------------------|------------------|-------------|
| Analog 8 | (1S,2S)-trans | 2-Fluorophenyl | Phenyl | 7.1 | 3.8 (EC50) | 13.4 (EC50) |
| Analog 9 | (1S,2S)-trans | 2-Chlorophenyl | Phenyl | 5.5 | 2.9 (EC50) | 10.2 (EC50) |
| Analog 10 | (1S,2S)-trans | 2-Trifluoromethylphenyl | Phenyl | 4.1 | 2.0 (EC50) | 7.9 (EC50) |
| Aromatic Analog | - | 2-Methoxyphenyl | Indolyl | Potent Inhibitor | Potent Activator | - |

Data extracted from Leser et al., Eur J Med Chem. 2021 Jan 15;210:112966.[\[2\]](#)

Experimental Protocols

The characterization of **(1S,2S)-ML-SI3** and its analogs typically involves electrophysiological and calcium imaging techniques to assess their effects on TRPML channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in whole cells.

Objective: To determine the inhibitory (IC₅₀) or activatory (EC₅₀) potency of test compounds on TRPML channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the TRPML channel of interest (e.g., TRPML1, TRPML2, or TRPML3).

Materials:

- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for patch pipettes

- HEK-293 cells expressing the target TRPML channel
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl₂ (pH 7.2 with CsOH)
- Test compounds and control agonists/antagonists (e.g., ML-SA1)

Procedure:

- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Plate HEK-293 cells expressing the target TRPML channel onto glass coverslips.
- Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.
- Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
- Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Apply voltage ramps or steps to elicit channel currents.
- To measure inhibition, first apply a known TRPML agonist (e.g., ML-SA1) to establish a baseline current. Then, co-apply the agonist with increasing concentrations of the test compound.
- To measure activation, apply increasing concentrations of the test compound alone.
- Record currents and calculate the percentage of inhibition or activation at each concentration to determine IC₅₀ or EC₅₀ values.

Calcium Imaging using Fluo-4 AM

This fluorescence-based assay measures changes in intracellular calcium concentrations, providing an indirect measure of ion channel activity.

Objective: To assess the ability of test compounds to modulate TRPML channel-mediated calcium release from lysosomes.

Cell Line: HEK-293 cells or other suitable cell lines endogenously or exogenously expressing the TRPML channel of interest.

Materials:

- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~525 nm)
- Test compounds and controls

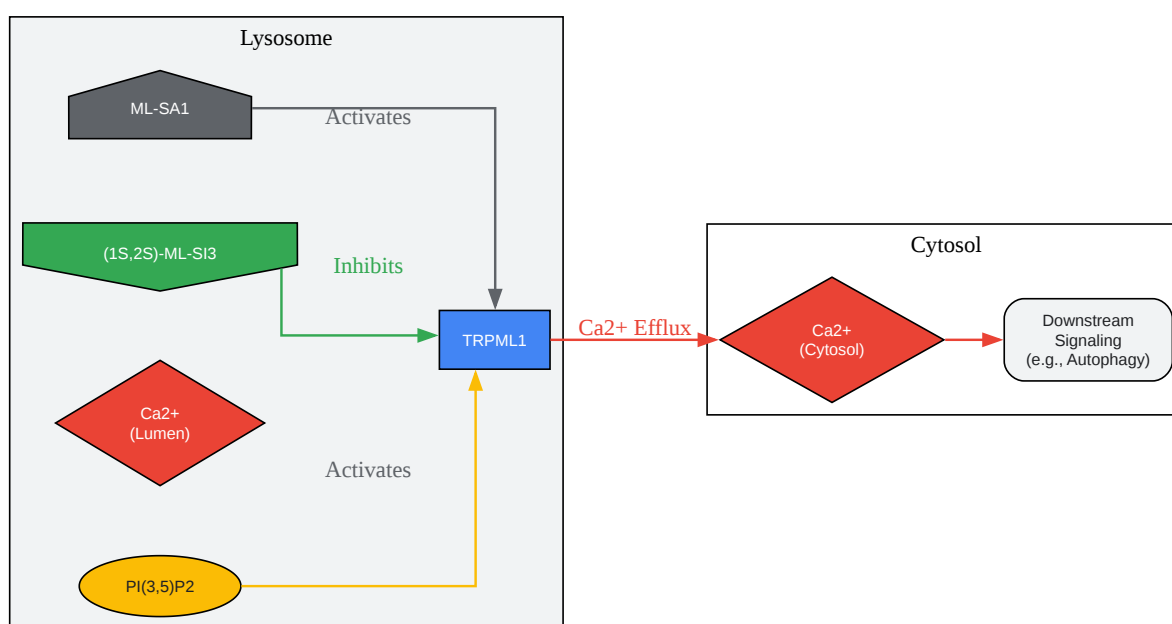
Procedure:

- Plate cells in a 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.
- Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 μ M. Add Pluronic F-127 (0.02%) to aid in dye loading.
- Remove the cell culture medium and wash the cells once with HBSS.
- Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
- Wash the cells twice with HBSS to remove excess dye.
- Add fresh HBSS to the cells.

- Acquire a baseline fluorescence reading.
- Add the test compound or control to the cells and immediately begin recording the fluorescence intensity over time.
- Analyze the change in fluorescence intensity to determine the effect of the compound on intracellular calcium levels.

Visualization of Pathways and Workflows

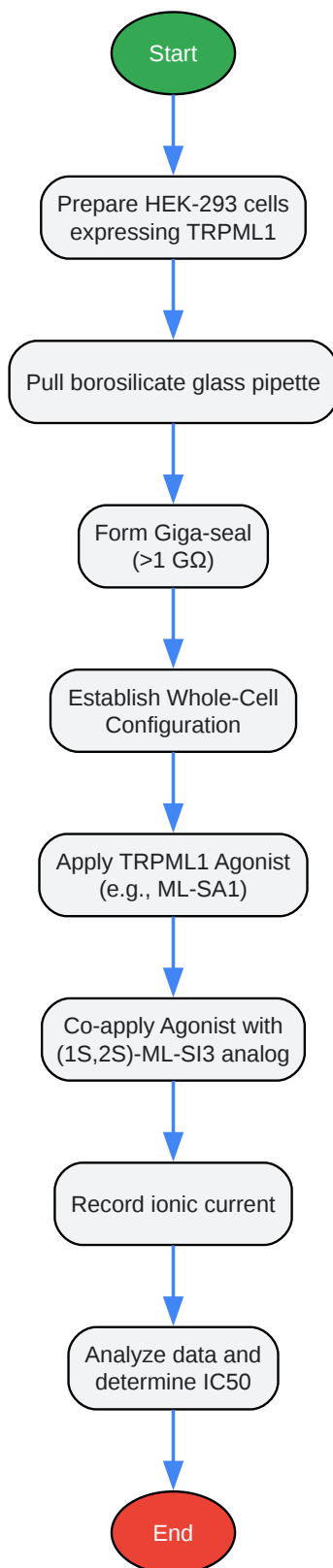
TRPML1 Signaling Pathway



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Caption: Simplified TRPML1 signaling pathway in the lysosome.

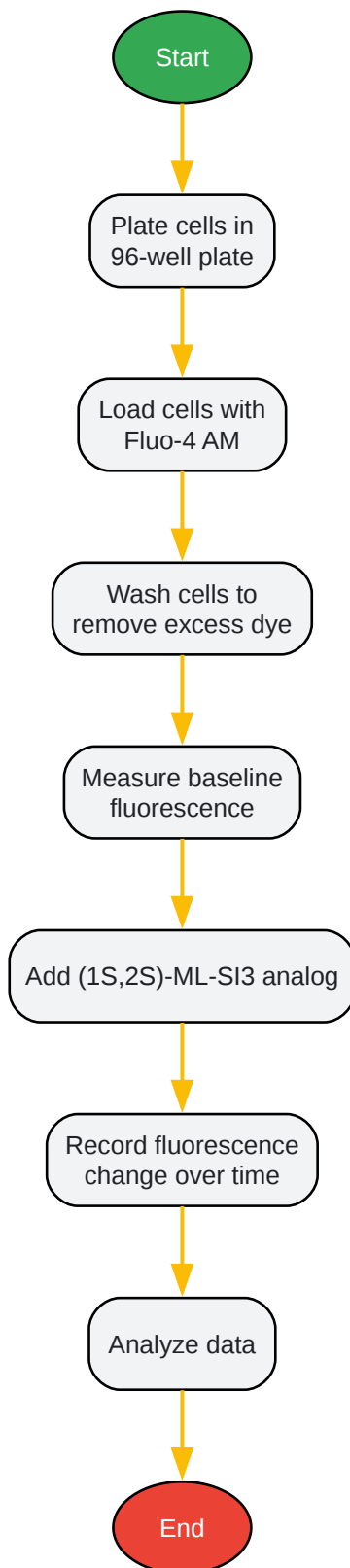
Whole-Cell Patch-Clamp Workflow



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Caption: Workflow for whole-cell patch-clamp experiments.

Calcium Imaging Workflow



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Caption: Workflow for calcium imaging experiments.

Conclusion

The structure-activity relationship of **(1S,2S)-ML-SI3** is characterized by a strong dependence on the stereochemistry of the 1,2-diaminocyclohexane core and is amenable to modifications at the N-arylpiperazine and benzenesulfonamide moieties. This provides a rich scaffold for the development of novel TRPML channel modulators with tailored selectivity and potency profiles. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for the continued investigation and development of this important class of compounds. Further exploration of the SAR of ML-SI3 analogs holds the potential to yield valuable pharmacological tools and promising therapeutic candidates for the treatment of lysosomal storage disorders and other diseases involving dysfunctional TRPML channels.

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